

A Comparative Guide to Nav1.1 Activators: Beyond Hm1a

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Compound of Interest

Compound Name: Hm1a

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The voltage-gated sodium channel Nav1.1 is a critical player in the excitability of neurons, particularly fast-spiking inhibitory interneurons. Its dysfunction is linked to severe neurological disorders, most notably Dravet syndrome, a catastrophic form of epilepsy. Restoring Nav1.1 function through selective activators presents a promising therapeutic strategy. The spider venom peptide **Hm1a** has been a key tool in demonstrating the potential of this approach. This guide provides a comparative analysis of **Hm1a** and alternative Nav1.1 activators, presenting key performance data and detailed experimental protocols to inform preclinical research and drug development.

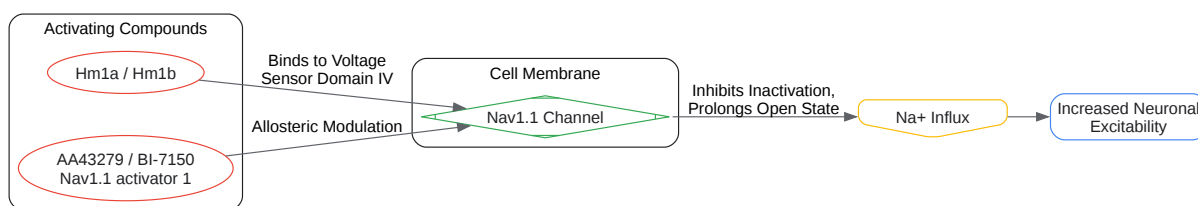
Performance Comparison of Nav1.1 Activators

The following table summarizes the quantitative data for **Hm1a** and its alternatives. Potency is primarily reported as the half-maximal effective concentration (EC50), representing the concentration of the compound that elicits 50% of its maximal effect. Selectivity is indicated by comparing the potency at Nav1.1 to other Nav channel subtypes.

Compound Name	Compound Type	Nav1.1 Potency (EC50)	Selectivity Profile (EC50 in nM, unless otherwise specified)
Hm1a	Peptide (Spider Venom)	~38 nM	Selective over Nav1.2 (~236 nM), Nav1.3 (~220 nM), and no significant effect on Nav1.4, Nav1.5, Nav1.6, Nav1.7, and Nav1.8 at concentrations up to 1 μ M.
Hm1b (rHm1b)	Peptide (Spider Venom)	~12 nM	Potent agonist of Nav1.1 and Nav1.3 (~12 nM for both).
AA43279	Small Molecule	Concentration-dependent increase in Nav1.1 current. Specific EC50 for potentiation not available.	Exhibits reasonable selectivity against Nav1.2, Nav1.4, Nav1.5, Nav1.6, and Nav1.7.
BI-7150	Small Molecule	EC150 for increasing ion throughput over 50ms. Direct EC50 for peak current potentiation not available.	\geq 1,000-fold selectivity for 42 out of 44 targets tested.
Nav1.1 activator 1 (compound 4)	Small Molecule	Increases decay time constant of Nav1.1 currents at 0.03 μ M. Specific EC50 for potentiation not available.	Significant selectivity against Nav1.2, Nav1.5, and Nav1.6.

Signaling Pathway and Experimental Workflow

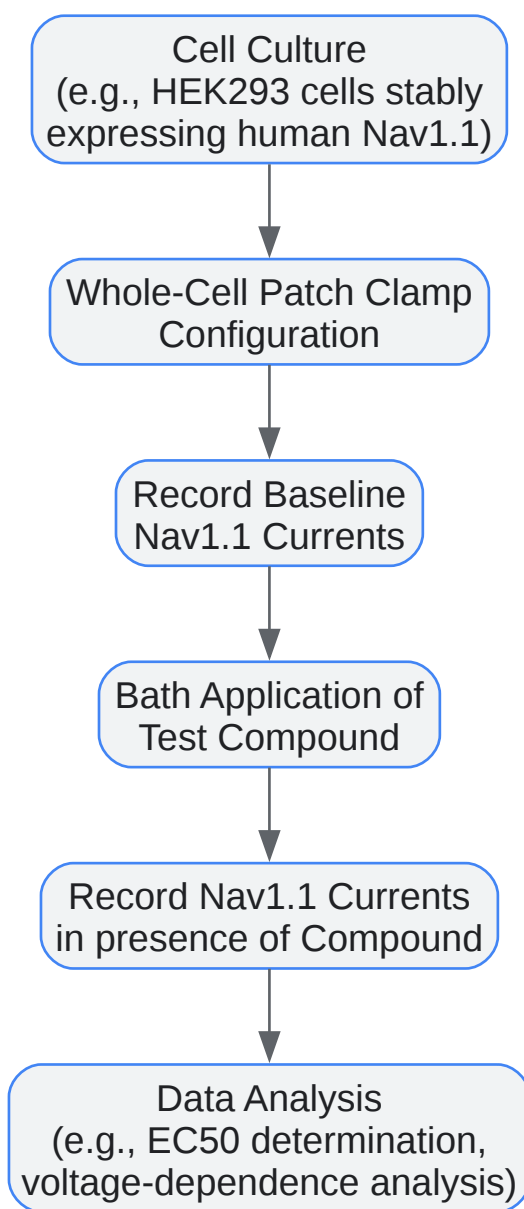
The activation of Nav1.1 by these compounds generally involves the modulation of channel gating, leading to an increase in sodium influx and enhanced neuronal excitability. The primary mechanism for peptide toxins like **Hm1a** and Hm1b is the inhibition of voltage-sensor domain movement, which impedes channel inactivation. Small molecule activators may employ different allosteric mechanisms to achieve a similar outcome.



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Caption: Signaling pathway of Nav1.1 activation by various compounds.

The following diagram illustrates a typical experimental workflow for characterizing Nav1.1 activators using whole-cell patch-clamp electrophysiology.



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Caption: Experimental workflow for characterizing Nav1.1 activators.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Nav1.1 Activator Characterization

This protocol is a generalized procedure based on common practices for characterizing Nav channel modulators. Specific parameters may need to be optimized for different cell lines and

recording systems.

1. Cell Preparation:

- HEK293 cells stably expressing the human Nav1.1 channel (hNav1.1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.
- Cells are passaged every 2-3 days and plated onto glass coverslips 24-48 hours before recording.

2. Solutions:

- External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.

3. Electrophysiological Recording:

- Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution at room temperature.
- Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- A gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane is then ruptured by gentle suction to achieve the whole-cell configuration.
- Cells are voltage-clamped at a holding potential of -120 mV using an appropriate patch-clamp amplifier.
- Series resistance is compensated by at least 80% to minimize voltage errors.

4. Voltage Protocol for Activation:

- To elicit Nav1.1 currents, cells are depolarized to various test potentials (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) for a duration of 50-100 ms from the holding potential of -120 mV.
- A recovery interval of 5-10 seconds at the holding potential is applied between test pulses.

5. Compound Application and Data Analysis:

- Baseline currents are recorded in the external solution.
- The test compound is then perfused into the recording chamber at various concentrations.
- The effect of the compound on the peak inward current and the decay kinetics is measured at each concentration.
- The concentration-response curve for the potentiation of the peak current is fitted with a Hill equation to determine the EC50 value.
- To assess selectivity, the same protocol is applied to cells expressing other Nav channel subtypes.

This guide provides a foundational comparison of emerging alternatives to **Hm1a** for the activation of Nav1.1. The provided data and protocols are intended to facilitate further research into the therapeutic potential of targeting this crucial ion channel. As the field evolves, the development of highly potent and selective small molecule activators with favorable pharmacokinetic properties will be critical for translating the promise of Nav1.1 activation into clinical reality.

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